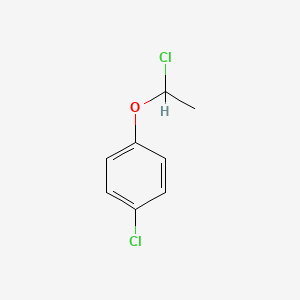
1-Chloro-4-(1-chloroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1-chloroethoxy)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a chlorine atom and a 1-chloroethoxy group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1-chloroethoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 1-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 1-chloroethoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-chloroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives or completely remove the chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include dechlorinated benzene derivatives.
Scientific Research Applications
1-Chloro-4-(1-chloroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1-chloroethoxy)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, its chlorinated structure can interact with enzymes and proteins, potentially leading to various biochemical effects.
Comparison with Similar Compounds
1-Chloro-4-(2-chloroethoxy)benzene: Similar structure but with a different position of the chloroethoxy group.
1-Chloro-4-ethoxybenzene: Lacks the additional chlorine atom on the ethoxy group.
4-Chlorophenetole: Contains an ethoxy group instead of a chloroethoxy group.
Properties
CAS No. |
3769-30-0 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-chloro-4-(1-chloroethoxy)benzene |
InChI |
InChI=1S/C8H8Cl2O/c1-6(9)11-8-4-2-7(10)3-5-8/h2-6H,1H3 |
InChI Key |
VQZGQTSSDVJEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127064.png)

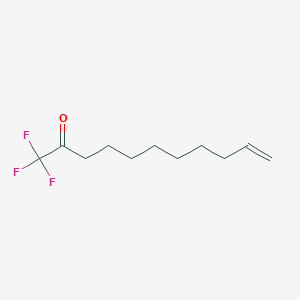
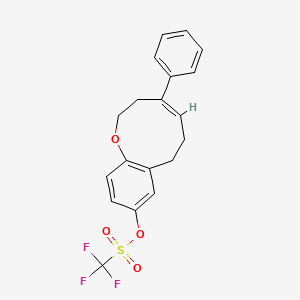

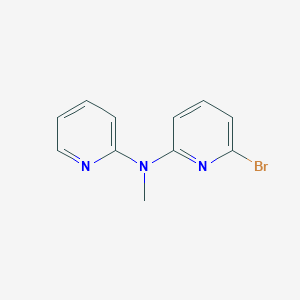
![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14127101.png)
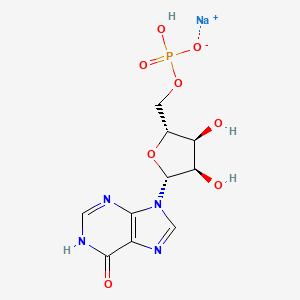
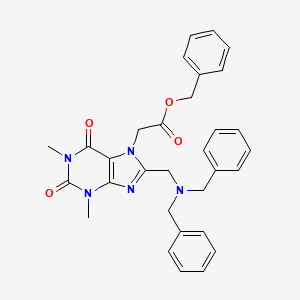
![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)
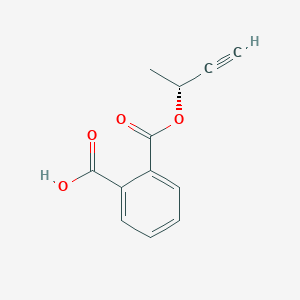
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)
